An In-Depth Technical Guide to the Biological Activity Screening of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one
An In-Depth Technical Guide to the Biological Activity Screening of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic biological activity screening of the novel synthetic compound, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. The proposed experimental cascade is designed to elucidate the therapeutic potential of this molecule by exploring its antimicrobial and anticancer properties. The methodologies detailed herein are grounded in established scientific principles and are intended to generate robust and reproducible data, facilitating a thorough evaluation of the compound's pharmacological profile.
Introduction: The Therapeutic Potential of the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this structure have demonstrated significant potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents.[1][3][4] The introduction of a nitro group at the 6-position and a methyl group at the 4-position of the benzoxazinone ring in the title compound, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, suggests the possibility of unique biological properties. Nitroaromatic compounds are known to exert their biological effects through reductive bioactivation, a process that can lead to the generation of cytotoxic reactive nitrogen species.[5][6] This mechanism is particularly relevant in the contexts of antimicrobial and anticancer activity, where it can induce oxidative stress and damage cellular macromolecules.[5][6][7][8]
This guide outlines a strategic, multi-tiered approach to systematically screen 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one for potential therapeutic applications, focusing on its antimicrobial and anticancer activities.
Physicochemical Characterization and Preliminary Safety Assessment
Prior to initiating biological screening, a thorough physicochemical characterization of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is essential.
Table 1: Physicochemical Properties of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (a related compound)
| Property | Value | Source |
| Molecular Formula | C8H6N2O4 | PubChem |
| Molecular Weight | 194.14 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility | To be determined in relevant solvents (e.g., DMSO, water) | --- |
Note: The table references a closely related compound as specific data for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is not available. Experimental determination of these properties for the title compound is a critical first step.
A preliminary safety assessment should also be conducted. According to the Globally Harmonized System (GHS), the related compound 6-Nitro-2H-1,4-benzoxazin-3(4H)-one is classified as a skin and eye irritant and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE) and handling procedures must be in place throughout all experimental work.
Tier 1: Primary Antimicrobial Screening
The initial screening will assess the broad-spectrum antimicrobial activity of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one against a panel of clinically relevant bacterial and fungal pathogens.
Rationale
The 1,4-benzoxazin-3-one scaffold is a known pharmacophore in several antimicrobial agents.[1][10][11] The presence of the nitro group could enhance this activity, as many nitroaromatic compounds are effective antimicrobial drugs.[5] This primary screen will rapidly identify if the compound possesses any significant antimicrobial properties.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method will be used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO without the test compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The results of the primary antimicrobial screening should be summarized in a clear and concise table.
Table 2: Expected Output of Primary Antimicrobial Screening (MIC in µg/mL)
| Microorganism | Gram Stain/Type | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | Positive Control (e.g., Ciprofloxacin/Amphotericin B) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | ||
| Escherichia coli (ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ||
| Candida albicans (ATCC 90028) | Fungi (Yeast) | ||
| Aspergillus niger (ATCC 16404) | Fungi (Mold) |
Workflow Diagram
Caption: Workflow for Primary Antimicrobial Screening.
Tier 2: Anticancer Activity Screening
The second tier of screening will investigate the potential cytotoxic effects of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one against a panel of human cancer cell lines.
Rationale
Benzoxazinone derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[12][13] The nitro group in the test compound may contribute to cytotoxicity, particularly in the hypoxic microenvironment of solid tumors where reductive bioactivation is enhanced.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the anticancer screening should be presented in a table summarizing the IC50 values.
Table 3: Expected Output of Primary Anticancer Screening (IC50 in µM)
| Cell Line | Cancer Type | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast | ||
| A549 | Lung | ||
| HCT116 | Colon | ||
| HEK293 | Non-cancerous |
Workflow Diagram
Caption: Workflow for Primary Anticancer Screening.
Tier 3: Mechanistic Elucidation
If promising activity is observed in the primary screens, further studies should be conducted to elucidate the mechanism of action.
Rationale
Understanding the mechanism by which 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one exerts its biological effects is crucial for its further development as a therapeutic agent. For antimicrobial activity, this could involve targeting specific bacterial enzymes or disrupting cell membrane integrity. For anticancer activity, this could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways.
Proposed Mechanistic Studies
-
For Antimicrobial Activity:
-
Time-kill kinetics assay: To determine if the compound is bactericidal or bacteriostatic.
-
Bacterial DNA gyrase inhibition assay: As a potential target for quinolone-like structures.[11]
-
Cell membrane integrity assay: Using probes like propidium iodide to assess membrane damage.
-
-
For Anticancer Activity:
-
Apoptosis assays: Annexin V/PI staining followed by flow cytometry to detect and quantify apoptotic cells.
-
Cell cycle analysis: Propidium iodide staining and flow cytometry to determine the effect of the compound on cell cycle progression.
-
Western blot analysis: To investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
Reactive Oxygen Species (ROS) detection assay: To determine if the compound induces oxidative stress, consistent with the mechanism of some nitroaromatic drugs.[6][8][14]
-
Potential Mechanism of Action Diagram
Caption: Putative Mechanism of Action for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial biological activity screening of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. The proposed tiered approach, from broad primary screening to more focused mechanistic studies, will enable a comprehensive evaluation of its therapeutic potential. Positive results from this screening cascade would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and detailed toxicology profiling, to advance this compound towards clinical development.
References
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683. PubChem. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - NIH. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ScienceDirect. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H). NIH. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. [Link]
-
Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. PMC - NIH. [Link]
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]
Sources
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Figure 1. Key diversification points for SAR studies.
